molecular formula C14H15ClN4S B12042308 2-((2-Chloro-7-methylquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide CAS No. 477731-14-9

2-((2-Chloro-7-methylquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide

Katalognummer: B12042308
CAS-Nummer: 477731-14-9
Molekulargewicht: 306.8 g/mol
InChI-Schlüssel: VQTWWNJZUKBGQA-CAOOACKPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Chloro-7-methylquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a chloro and methyl group, and a hydrazinecarbothioamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-7-methylquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide typically involves the condensation of 2-chloro-7-methylquinoline-3-carbaldehyde with N-ethylhydrazinecarbothioamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Chloro-7-methylquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Aniline or thiol in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((2-Chloro-7-methylquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((2-Chloro-7-methylquinolin-3-yl)methylene)malononitrile
  • N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline

Uniqueness

2-((2-Chloro-7-methylquinolin-3-yl)methylene)-N-ethylhydrazinecarbothioamide is unique due to its specific structural features, such as the presence of the hydrazinecarbothioamide moiety and the specific substitution pattern on the quinoline ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

477731-14-9

Molekularformel

C14H15ClN4S

Molekulargewicht

306.8 g/mol

IUPAC-Name

1-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-3-ethylthiourea

InChI

InChI=1S/C14H15ClN4S/c1-3-16-14(20)19-17-8-11-7-10-5-4-9(2)6-12(10)18-13(11)15/h4-8H,3H2,1-2H3,(H2,16,19,20)/b17-8+

InChI-Schlüssel

VQTWWNJZUKBGQA-CAOOACKPSA-N

Isomerische SMILES

CCNC(=S)N/N=C/C1=C(N=C2C=C(C=CC2=C1)C)Cl

Kanonische SMILES

CCNC(=S)NN=CC1=C(N=C2C=C(C=CC2=C1)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.